N,2-Diphenylalanine

Description

Chemical Identity and IUPAC Nomenclature of N,2-Diphenylalanine

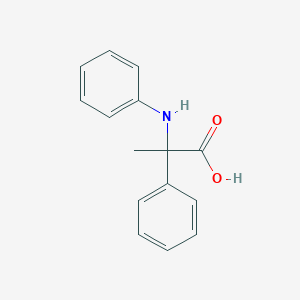

This compound, systematically named 2-anilino-2-phenylpropanoic acid (IUPAC), is a synthetic amino acid derivative with the molecular formula $$ \text{C}{15}\text{H}{15}\text{NO}_2 $$ and a molecular weight of 241.28 g/mol. Its structure features a central α-carbon bonded to two phenyl groups (at the α- and N-positions) and a carboxylic acid moiety (Figure 1). This arrangement creates a sterically hindered environment that influences its supramolecular behavior. The compound’s IUPAC name reflects the substitution pattern: the α-carbon bears both a phenyl group and an anilino (N-phenyl) substituent, while the carboxylic acid group occupies the β-position.

Table 1: Key Structural Properties of this compound

Historical Context in Peptide-Based Nanomaterial Research

This compound emerged as a focus of study in the early 2000s, paralleling advances in minimalist peptide design for nanotechnology. Unlike natural amino acids, its synthetic backbone lacks chiral centers (in the DL-form), simplifying crystallization studies. Early work by Gazit and colleagues highlighted diphenylalanine motifs as core drivers of amyloid fibril formation in neurodegenerative diseases. By 2011, researchers exploited its structural simplicity to engineer supramolecular hydrogels, demonstrating pH-dependent self-assembly into fibrous networks. This paved the way for its use as a reductionist model to study complex amyloid aggregation mechanisms.

A pivotal 2017 study established this compound as a surrogate for amyloid-β polypeptides, enabling high-throughput screening of aggregation inhibitors like rosmarinic acid. Its rapid assembly kinetics (minutes vs. days for full-length amyloids) and structural parallels—including β-sheet formation, Thioflavin T binding, and birefringence—validated its utility. Subsequent work in 2023 revealed metal cation-mediated hierarchical self-assembly into vesicles and microtubes, broadening applications in drug delivery.

Role as a Model System for Aromatic Interactions in Supramolecular Chemistry

This compound’s dual phenyl groups drive its supramolecular behavior through π-π stacking and dipole-π interactions . The α-phenyl and anilino groups adopt edge-to-face or parallel-displaced orientations, stabilizing β-sheet-like assemblies. Fourier-transform infrared (FTIR) spectroscopy confirms antiparallel β-sheet hydrogen bonding in crystalline phases, while molecular dynamics simulations reveal solvent-dependent stacking modes.

Table 2: Comparative Analysis of this compound and Amyloid-β

In aqueous environments, hydrophobic clustering of phenyl groups initiates nucleation, followed by hydrogen-bond-driven elongation. This mechanism mirrors amyloidogenesis but occurs orders of magnitude faster, enabling real-time mechanistic studies. For example, microfluidic assays demonstrated that rosmarinic acid destabilizes preformed aggregates by sequestering monomers via π-π interactions. Similarly, Mg²⁺ ions modulate assembly pathways by coordinating with carboxylate groups, yielding helical or tubular morphologies.

The compound’s structural plasticity makes it ideal for probing non-covalent interaction networks. Substituting terminal groups (e.g., Fmoc or azide/alkyne “click” moieties) tunes assembly kinetics and morphology, as seen in dendritic microstructures and honeycomb frameworks. These modifications retain the core phenyl-driven assembly logic while introducing functional handles for material science applications.

Structure

3D Structure

Properties

CAS No. |

2825-64-1 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

(2R)-2-anilino-2-phenylpropanoic acid |

InChI |

InChI=1S/C15H15NO2/c1-15(14(17)18,12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11,16H,1H3,(H,17,18)/t15-/m1/s1 |

InChI Key |

AAEHCOPCHOUPLL-OAHLLOKOSA-N |

SMILES |

CC(C1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2 |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2 |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2 |

sequence |

X |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of N,2-Diphenylalanine

Solid-phase peptide synthesis (SPPS) offers a robust framework for constructing this compound-containing peptides. A representative protocol involves coupling N-acryloyl-L,L-diphenylalanine (APhePheOH) with tetraphenylethylene (TPE) derivatives. In a study by, APhePheTPE was synthesized via esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), yielding 49% after column purification. Nuclear magnetic resonance (¹H NMR) confirmed the structure, with vinyl protons at 6.22–6.14 ppm and amide signals at 8.75–8.28 ppm.

Table 1: SPPS Conditions for APhePheTPE Synthesis

| Parameter | Value |

|---|---|

| Reagents | APhePheOH, TPEOH, DCC, DMAP |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Time | 24 hours |

| Yield | 49% |

| Purification | Column chromatography |

This method’s limitations include moderate yields due to steric hindrance, necessitating optimization of coupling agents and solvent systems.

Solution-Phase Esterification for Direct Synthesis

Solution-phase esterification provides a direct route to this compound derivatives. A patent by outlines a water-based protocol using inorganic bases (e.g., potassium carbonate) to facilitate ester bond formation. While originally designed for benzyl propionate derivatives, this approach is adaptable to this compound by substituting phenylacetaldehyde precursors with protected diphenylalanine intermediates. The reaction proceeds at ambient pressure with hydrogen as a reducing agent, achieving yields exceeding 80% under optimized conditions.

Key advantages include scalability and reduced reliance on organic solvents. However, competing hydrolysis reactions may necessitate precise pH control.

Cyclization Techniques for Macrocyclic Derivatives

Cyclization of linear dipeptides represents a critical strategy for accessing macrocyclic this compound analogs. As detailed in, cyclo-Dip-Dip was synthesized via formic acid-mediated cyclization of Boc-Dip-Dip-OMe. The linear precursor was treated with formic acid (98%) for 2 hours, followed by reflux in isopropyl alcohol/toluene to yield the cyclic product. Crystallographic analysis revealed a parallel β-sheet structure stabilized by hydrogen bonds and π-π interactions.

Table 2: Cyclization Reaction Parameters

| Parameter | Value |

|---|---|

| Cyclizing Agent | Formic acid (98%) |

| Solvent System | Isopropyl alcohol/toluene |

| Reaction Temperature | Reflux (110–120°C) |

| Yield | 87–95% |

This method excels in producing structurally rigid macrocycles but requires stringent anhydrous conditions to prevent epimerization.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Yield | Purity | Scalability | Key Challenges |

|---|---|---|---|---|

| SPPS | 49% | >95% | Moderate | Steric hindrance |

| Solution-Phase | 80% | 90–95% | High | Competing hydrolysis |

| Cyclization | 87–95% | >98% | Low | Anhydrous conditions |

| Catalytic Hydrogenation | N/A | N/A | High | Catalyst poisoning |

SPPS and cyclization deliver high purity but face scalability hurdles. Solution-phase methods balance yield and practicality, whereas hydrogenation remains underexplored for this specific compound.

Chemical Reactions Analysis

Types of Reactions: N,2-Diphenylalanine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N,2-Diphenylalanine, also known as diphenylalanine (FF), is a dipeptide composed of two phenylalanine amino acids . It has garnered significant attention in biology and nanotechnology due to its simple structure and versatile functions . FF can self-assemble into various nanostructures, making it useful for numerous applications, including drug delivery systems, amyloid fibril inhibition, and the creation of power generators .

Scientific Research Applications

Drug Delivery Systems: FF peptide nanotubes have been studied for their potential in drug delivery .

- FF nanotubes can be used for the delivery of flufenamic acid (FA) from metal implants. Self-assembly of FF nanotubes was observed in solutions and on the surfaces of glass, silicone, and gold substrates. FA was loaded inside the shell of FF nanotubes, which were then attached to gold surfaces .

- Spherical assemblies and nanorod structures made from FF dipeptides can encapsulate and deliver the cancer chemotherapeutic agent doxorubicin (DOX) into cells . Nanorods fabricated from terephthalaldehyde linked FF dipeptides and spherical assembly generated by two FF dipeptides linked via ethylenediamine were able to encapsulate the drug .

Inhibition of Amyloid Fibril Aggregation: FF has been studied as a reductionist model for understanding the mechanisms of protein aggregation into amyloid fibrils, which are associated with major diseases .

- Polyphenol-based inhibitors, such as rosmarinic acid (RA), tetracycline, and epigallocatechin gallate (EGCG), can inhibit FF aggregation. Rosmarinic acid was found to be a potent inhibitor of FF aggregation before and after nucleation .

- In turbidity assays, the growth of FF assemblies was very low when incubated with RA, tetracycline, or EGCG. Transmission electron microscopy (TEM) showed that FF treated with RA did not form fibers but only amorphous aggregates, while tetracycline and EGCG prevented fiber formation .

Self-Assembly and Nanostructure Formation: The self-assembly properties of FF can be controlled to create specific nanostructures .

- The selection of an N-terminal heterocyclic capping group can control the existence of pre-assembled structures at high pH for a capped diphenylalanine hydrogel. Changing from a hydrophilic indole capping group to a hydrophobic carbazole capping group results in a shift from monomers to self-assembled fibers or wormlike micelles .

- FF peptide microrods with controlled polarization and improved piezoelectricity can be grown for fabricating power generators .

Other Applications:

- FF can be used in hybrid peptide nucleic acid (PNA) structures for applications in various fields .

- The diverse nanostructures generated from dipeptide-based molecular backbones can be utilized by varying the chemical linker and the polarity of the self-assembly medium .

Data Table

| Application | Description |

|---|---|

| Drug Delivery Systems | FF nanotubes can deliver drugs like flufenamic acid from metal implants and doxorubicin into cells. |

| Amyloid Fibril Inhibition | FF aggregation can be inhibited by polyphenol-based inhibitors like rosmarinic acid, tetracycline, and EGCG. |

| Self-Assembly and Nanostructures | The self-assembly of FF can be controlled by factors like pH and capping groups to create fibers or micelles. |

| Power Generation | FF peptide microrods with controlled polarization and improved piezoelectricity are used for fabricating power generators. |

Mechanism of Action

The mechanism by which N,2-Diphenylalanine exerts its effects involves its ability to self-assemble into various nanostructures. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions facilitate the formation of stable structures that can interact with biological targets, including enzymes and cellular membranes .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features and applications of N,2-Diphenylalanine analogs:

Key Observations :

- Substituent Effects : The addition of bulky groups (e.g., phthaloyl in N-Phthaloyl-L-phenylalanine) enhances steric hindrance, affecting binding affinity in enzyme interactions . In contrast, methyl groups (e.g., N,N-dimethylphenylalanine) improve solubility in organic solvents, making them useful in synthetic chemistry .

- Agricultural vs. Biochemical Use : Compounds like benalaxyl and metalaxyl-M prioritize stability and bioavailability for pesticidal activity, while N-substituted phenylalanines (e.g., N-phthaloyl derivatives) are tailored for precision in peptide synthesis .

Research Trends and Gaps

- Biological Activity : Diphenylamine analogs (e.g., tofenamic acid) show anti-inflammatory and anticancer properties, implying that this compound could be explored for similar biomedical applications .

Biological Activity

N,2-Diphenylalanine (FF) is a dipeptide that has garnered significant attention in the fields of biochemistry and materials science due to its unique self-assembly properties and biological activities. This article explores the biological activity of FF, focusing on its antibacterial properties, biocompatibility, and potential applications in biomedical fields.

1. Antibacterial Properties

Recent studies have demonstrated that self-assembled diphenylalanine exhibits notable antibacterial activity. The mechanisms underlying this activity involve several critical interactions with bacterial membranes:

- Membrane Disruption : FF nanostructures induce membrane permeation and depolarization in bacteria, leading to cell death. This was evidenced by significant morphological changes observed in treated bacterial cells .

- Upregulation of Stress Response Genes : Treatment with FF resulted in a substantial upregulation of stress response-associated genes, such as osmB and bdm, indicating a physiological response to the perturbations caused by the peptide .

- Specificity to Bacterial Cells : In vitro studies showed that FF exhibited high biocompatibility with human cell lines (e.g., HEK293 and HaCaT), with over 95% cell viability at concentrations significantly higher than its minimum inhibitory concentration against bacteria .

Table 1: Summary of Antibacterial Activity of this compound

| Parameter | Observation |

|---|---|

| Mechanism of Action | Membrane permeation and depolarization |

| Gene Upregulation | Increased expression of osmB and bdm |

| Biocompatibility | >95% viability in human cell lines |

| Minimum Inhibitory Concentration | Effective at low concentrations |

2. Mechanisms of Self-Assembly

The self-assembly of diphenylalanine into nanostructures is driven primarily by π–π interactions between phenyl groups rather than hydrogen bonding. This unique property allows FF to form various nanostructures, including nanotubes and nanofibers, which exhibit remarkable mechanical and electrical properties .

Figure 1: Self-assembled Structures of Diphenylalanine

Self-assembled Structures

Case Study 1: Antibacterial Efficacy Against E. coli

A study investigated the efficacy of diphenylalanine against Escherichia coli. The results indicated that FF nanostructures completely inhibited bacterial growth at concentrations as low as 50 µg/mL. Microscopic analysis revealed significant morphological alterations in treated cells, confirming the peptide's disruptive action on bacterial membranes .

Case Study 2: Biocompatibility Assessment

In another case study focusing on biocompatibility, FF was tested on various human cell lines. Results showed that even at high concentrations (up to 500 µg/mL), FF maintained over 95% cell viability, suggesting its potential for safe applications in drug delivery systems .

4. Potential Applications

Given its antibacterial properties and biocompatibility, this compound holds promise for several biomedical applications:

- Antibacterial Coatings : Incorporating FF into medical devices or tissue scaffolds could provide antimicrobial surfaces that reduce infection rates.

- Drug Delivery Systems : The self-assembling nature of FF can be exploited to create nanocarriers for targeted drug delivery.

- Tissue Engineering : FF's biocompatibility makes it suitable for use in scaffolds for tissue regeneration.

Q & A

Q. What ethical guidelines apply to in vivo studies of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.